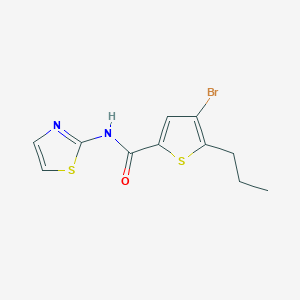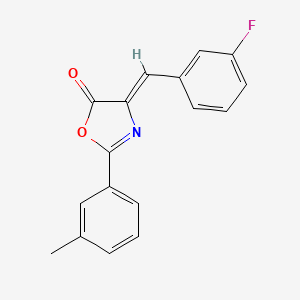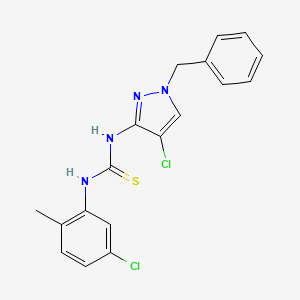![molecular formula C27H18N2O4 B4850099 N,N'-bis(dibenzo[b,d]furan-3-yl)malonamide](/img/structure/B4850099.png)
N,N'-bis(dibenzo[b,d]furan-3-yl)malonamide
Overview
Description
N,N'-bis(dibenzo[b,d]furan-3-yl)malonamide, also known as DBM, is an organic compound that has gained significant attention in scientific research due to its unique properties. DBM is a chelating agent that is capable of binding to metal ions, making it useful in a variety of applications. In
Mechanism of Action
N,N'-bis(dibenzo[b,d]furan-3-yl)malonamide's mechanism of action is believed to be due to its ability to chelate metal ions. By binding to metal ions, this compound can disrupt the function of metal-dependent enzymes and proteins, leading to various biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and DNA damage in cells. This compound has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
N,N'-bis(dibenzo[b,d]furan-3-yl)malonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and is well-tolerated in animal models.
However, this compound also has some limitations. Its ability to chelate metal ions can make it difficult to study the effects of specific metal ions on biological systems. Additionally, this compound's anti-cancer properties have only been studied in vitro and in animal models, and more research is needed to determine its effectiveness in humans.
Future Directions
There are several future directions for N,N'-bis(dibenzo[b,d]furan-3-yl)malonamide research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to improve cognitive function and memory, making it a potential candidate for these diseases.
Another area of interest is its potential use in the treatment of metal toxicity. This compound has been shown to be effective in removing metal ions from biological systems, and more research is needed to determine its effectiveness in treating metal toxicity in humans.
In conclusion, this compound is a unique compound with several potential scientific research applications. Its ability to chelate metal ions and its anti-cancer properties make it a promising candidate for various research areas. Further research is needed to fully understand its mechanism of action and potential benefits in humans.
Scientific Research Applications
N,N'-bis(dibenzo[b,d]furan-3-yl)malonamide has been extensively studied for its potential use in various scientific research applications. One of its primary uses is as a chelating agent for metal ions such as copper, iron, and zinc. This compound has been shown to be effective in removing these metal ions from biological systems, making it useful in the treatment of metal toxicity.
This compound has also been studied for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment.
Properties
IUPAC Name |
N,N'-di(dibenzofuran-3-yl)propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O4/c30-26(28-16-9-11-20-18-5-1-3-7-22(18)32-24(20)13-16)15-27(31)29-17-10-12-21-19-6-2-4-8-23(19)33-25(21)14-17/h1-14H,15H2,(H,28,30)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHAIWUTZVQPSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)CC(=O)NC4=CC5=C(C=C4)C6=CC=CC=C6O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{[2-cyano-3-(2-methoxy-1-naphthyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4850019.png)
![N-(4-bromophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B4850033.png)
![2-methyl-2-[1-[3-(4-morpholinyl)propyl]-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]-1-propanol](/img/structure/B4850038.png)
![N-[2-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4850039.png)


![4-{5-chloro-2-[(2-methylbenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4850052.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide](/img/structure/B4850053.png)


![1-[(2-fluorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4850081.png)

![2-[5-methyl-2-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4850106.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4850125.png)
